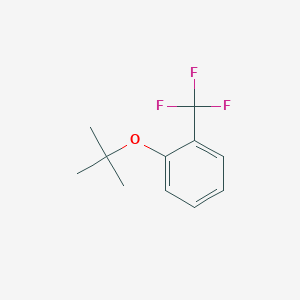

1-(tert-Butoxy)-2-(trifluoromethyl)benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(tert-Butoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a benzene ring

准备方法

The synthesis of 1-(tert-Butoxy)-2-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl alcohol and trifluoromethylbenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction parameters and reducing the formation of by-products .

化学反应分析

1-(tert-Butoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or trifluoromethyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce tert-butylbenzene.

科学研究应用

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

1-(tert-Butoxy)-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: The compound can be oxidized to form carboxylic acids or ketones using strong oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions using lithium aluminum hydride can yield alcohols or alkanes.

- Nucleophilic Substitution: The tert-butoxy or trifluoromethyl groups can be replaced by other functional groups, facilitating further synthetic transformations.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Carboxylic acids, ketones |

| Reduction | LiAlH4 | Alcohols, alkanes |

| Nucleophilic Substitution | Various nucleophiles | Substituted aromatic compounds |

Biological Applications

2. Enzyme-Catalyzed Reaction Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions. Its structural characteristics make it a valuable probe for investigating biological pathways involving aromatic compounds. For instance, studies have indicated that the trifluoromethyl group can influence the reactivity of the compound with various enzymes, providing insights into metabolic pathways and enzyme specificity .

3. Pharmacological Research

Research has shown that compounds with trifluoromethyl groups often exhibit altered pharmacokinetic properties. The introduction of the trifluoromethyl moiety can enhance lipophilicity while reducing solubility, which is crucial for drug design . This makes this compound a candidate for developing bioactive compounds with favorable pharmacological profiles.

Industrial Applications

4. Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. This includes its use in formulating polymers and coatings that require specific chemical properties such as enhanced durability and resistance to environmental factors .

Case Studies

5. Synthesis and Characterization

A recent study explored the synthesis of this compound via Friedel-Crafts alkylation using tert-butyl alcohol and trifluoromethylbenzene in the presence of aluminum chloride. The reaction conditions were optimized to achieve high yields while minimizing by-products. Characterization techniques such as NMR spectroscopy confirmed the structure of the synthesized compound .

6. Metabolism Studies

Another case study investigated the metabolism of this compound using Cunninghamella elegans, a model organism for human metabolism studies. The results indicated that while the compound was metabolized significantly over time, it did not exhibit persistent organofluorine characteristics, suggesting potential safety for biological applications .

作用机制

The mechanism by which 1-(tert-Butoxy)-2-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The trifluoromethyl group is highly electronegative, affecting the electron density of the benzene ring and making it more reactive towards electrophilic substitution reactions .

Molecular targets and pathways involved include interactions with enzymes and receptors that recognize aromatic compounds. The compound’s unique structure allows it to participate in specific binding interactions, making it useful in biochemical studies .

相似化合物的比较

1-(tert-Butoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-(tert-Butoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position, leading to different reactivity and applications.

1-(tert-Butoxy)-2-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.

1-(tert-Butoxy)-2-chlorobenzene:

The uniqueness of this compound lies in the combination of the tert-butoxy and trifluoromethyl groups, which impart distinct chemical properties and make it valuable for specific applications in research and industry.

生物活性

1-(tert-Butoxy)-2-(trifluoromethyl)benzene is an organic compound that features a tert-butoxy group and a trifluoromethyl group attached to a benzene ring. Its unique structure contributes to its biological activity, particularly in antimicrobial and pharmacological applications. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C10H11F3O. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (tert-butoxy) groups significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 208.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not available |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, a study highlighted that derivatives with a trifluoromethyl group showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with tert-butyl groups often demonstrated enhanced activity due to their hydrophobicity and bulkiness .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | TBD | TBD |

| Compound 3a (with similar structure) | 3.13 | 6.25 |

| Compound 1a (without tert-butyl) | 25 | 12.5 |

The antimicrobial activity of this compound remains to be fully elucidated, but the trends observed in related compounds suggest potential effectiveness against various pathogens.

Pharmacological Potential

The pharmacological implications of this compound are noteworthy. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a valuable moiety in drug design . Moreover, the presence of the tert-butoxy group may contribute to the compound's ability to interact with biological receptors or enzymes.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Antimicrobial Peptides : This research demonstrated that small amphiphilic aromatic compounds mimicking antimicrobial peptides exhibited significant activity against S. aureus and E. coli, suggesting that structural features like those in this compound could lead to similar outcomes .

- Synthetic Pathways and Biological Testing : A comprehensive analysis of related trifluoromethylated compounds revealed their interactions with various biological targets, emphasizing the importance of substituent effects on biological activity .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)15-9-7-5-4-6-8(9)11(12,13)14/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFDNOVBCVEBDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。